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Compound of Interest

Compound Name: GSK4028

Cat. No.: B2980303

GSK4028: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4028 is a crucial chemical tool for researchers studying epigenetic regulation and kinase
signaling. It is the enantiomeric negative control for GSK4027, a potent and selective chemical
probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control
Nonderepressible 5 (GCN5). As the inactive stereoisomer, GSK4028 is essential for validating
the on-target effects of GSK4027 in cellular and biochemical assays. Furthermore, GSK4028
has been identified as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase
1A (DYRK1A), a kinase implicated in neurodegenerative diseases. This guide provides a
comprehensive overview of the chemical structure, properties, and biological activities of
GSK4028, along with detailed experimental methodologies.

Chemical Structure and Properties

GSK4028 is a synthetic small molecule with a complex stereochemistry that is critical to its
function as a negative control.

Table 1: Chemical Identifiers and Properties of GSK4028
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Property Value
5-bromo-3-(((3S,4R)-4-
IUPAC Name (benzyl(methyl)amino)pyrrolidin-3-yl)amino)-1-

methylpyridin-2(1H)-one

Molecular Formula

C17H21BrN4O[1]

Molecular Weight

377.28 g/mol [1]

CAS Number

2079886-19-2[1]

SMILES String

CN(C--INVALID-LINK--
C2=CC=CC=C2)C[C@H]1NC(C=NN(C3=0)C)=
C3Br[1]

InChl Key VZAFGXCWAWRULT-KGLIPLIRSA-N[1]
Appearance White to beige powder[1]

Solubility Soluble in DMSO (2 mg/mL)[1]

Storage Store at -20°CJ[1]

Biological Activity

PCAF/GCN5 Bromodomain Activity

GSK4028 serves as the inactive enantiomer of GSK4027, a potent inhibitor of the PCAF and
GCN5 bromodomains. Bromodomains are protein modules that recognize acetylated lysine

residues, playing a key role in chromatin remodeling and gene transcription. The dramatic

difference in activity between GSK4027 and GSK4028 underscores the stereospecificity of the

PCAF/GCN5 bromodomain binding pocket.

Table 2: In Vitro Activity of GSK4028 against PCAF/GCN5

Assay Type ICso0 Reference
TR-FRET - [2]
NanoBRET 10 uM [3]

HEK293 cells)
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DYRK1A Kinase Activity

Independent of its role as a bromodomain inhibitor control, GSK4028 has been identified as an
inhibitor of DYRK1A. DYRK1A is a serine/threonine kinase that is implicated in a variety of
cellular processes, including neurodevelopment, and is a target of interest for
neurodegenerative diseases such as Alzheimer's and Down syndrome.

(Quantitative data for the DYRKZ1A inhibitory activity of GSK4028 is not readily available in the
public domain.)

Signaling Pathways
PCAF/GCNS5 Signaling Pathway

PCAF and GCNS5 are histone acetyltransferases (HATS) that play a crucial role in transcriptional
activation. They are recruited to specific gene promoters by transcription factors, where they
acetylate histone tails. This acetylation neutralizes the positive charge of lysine residues,
weakening the interaction between histones and DNA, leading to a more open chromatin
structure that is accessible to the transcriptional machinery.
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PCAF/GCN5-mediated transcriptional activation.

DYRK1A Signaling Pathway

DYRKZ1A is a constitutively active kinase that autophosphorylates on a tyrosine residue upon
translation. It then phosphorylates a wide range of substrates on serine and threonine residues,
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influencing processes such as neurodevelopment, cell proliferation, and apoptosis. One key
pathway involves the phosphorylation of transcription factors like NFAT (Nuclear Factor of

Activated T-cells), which can modulate gene expression related to neuronal function.
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General signaling pathway of DYRK1A.

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for PCAF/GCNS5 Inhibition

This assay is used to measure the binding of GSK4028 to the PCAF or GCN5 bromodomain in

a competitive format.
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Principle: A terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody) binds to a GST-
tagged bromodomain, and a fluorescently labeled acceptor molecule (e.g., a biotinylated
histone peptide bound to streptavidin-allophycocyanin) binds to the bromodomain's acetyl-
lysine binding pocket. When in close proximity, excitation of the terbium donor results in energy
transfer to the acceptor, producing a FRET signal. A competing compound like GSK4028 will
displace the acceptor, leading to a decrease in the FRET signal.

General Protocol:
» Reagent Preparation:
o Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NacCl, 0.1% BSA).

o Dilute GST-tagged PCAF or GCN5 bromodomain, Th-anti-GST antibody, and the
biotinylated histone peptide/streptavidin-acceptor complex in assay buffer.

o Prepare a serial dilution of GSK4028 in DMSO, followed by dilution in assay buffer.

o Assay Plate Setup (384-well plate):

o

Add 2 pL of diluted GSK4028 or DMSO control to each well.

[¢]

Add 4 pL of the GST-bromodomain and Th-anti-GST antibody mixture.

[¢]

Incubate for 15-30 minutes at room temperature.

[e]

Add 4 pL of the biotinylated histone peptide/streptavidin-acceptor complex.

o

Incubate for 60-120 minutes at room temperature, protected from light.
o Data Acquisition:

o Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and
emission at ~620 nm (terbium) and ~665 nm (acceptor).

o Calculate the ratio of acceptor to donor emission.

o Data Analysis:
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o Plot the emission ratio against the logarithm of the GSK4028 concentration.

o Fit the data to a four-parameter logistic equation to determine the 1Cso or pICso value.

TR-FRET Experimental Workflow

Prepare Reagents Dispense into Incubate Add Acceptor Incubate Read Plate Analyze Data
(Buffer, Proteins, Compound) 384-well Plate (15-30 min) Complex (60-120 min) (TR-FRET Reader) (Calculate 1C50)

Click to download full resolution via product page

TR-FRET assay workflow for inhibitor screening.

NanoBRET™ Assay for Cellular Target Engagement

This assay measures the ability of GSK4028 to disrupt the interaction between PCAF and
histone H3 in live HEK293 cells.

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc®
luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) that is
fluorescently labeled with a cell-permeable dye. When the two proteins interact, energy is
transferred from the donor to the acceptor, generating a BRET signal. A cell-permeable
compound like GSK4028 that disrupts this interaction will cause a decrease in the BRET

signal.

General Protocol:

e Cell Culture and Transfection:
o Culture HEK293 cells in appropriate media.
o Co-transfect cells with plasmids encoding for NanoLuc®-PCAF and HaloTag®-Histone H3.
o Incubate for 24 hours to allow for protein expression.

o Assay Plate Setup (96-well white plate):
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[e]

Trypsinize and resuspend the transfected cells.

o

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

[¢]

Dispense the cell suspension into the wells of the assay plate.

Add serial dilutions of GSK4028 or DMSO control to the wells.

[e]

[e]

Incubate for a specified period (e.g., 18 hours) at 37°C in a CO:z incubator.

e Luminescence Measurement:
o Add the NanoBRET™ Nano-Glo® Substrate to all wells.

o Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm
(donor emission) and >600 nm (acceptor emission).

e Data Analysis:

o Calculate the corrected BRET ratio by subtracting the background (no HaloTag® ligand)
from the raw BRET ratio (acceptor emission/donor emission).

o Plot the corrected BRET ratio against the logarithm of the GSK4028 concentration and fit
to a dose-response curve to determine the ICso.
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NanoBRET Experimental Workflow
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NanoBRET assay workflow for cellular target engagement.
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Conclusion

GSK4028 is an indispensable tool for researchers in the fields of epigenetics and kinase
biology. Its primary utility as a stereoisomeric negative control for the potent PCAF/GCN5
bromodomain inhibitor, GSK4027, allows for rigorous validation of on-target biological effects.
The significant drop in activity compared to its enantiomer highlights the precise structural
requirements for binding to the PCAF/GCNS5 bromodomain. Additionally, its reported activity
against DYRK1A provides an avenue for its use in neurobiology research, although further
characterization of this activity is warranted. The detailed protocols and pathway diagrams
provided in this guide are intended to facilitate the effective use of GSK4028 in elucidating the
complex roles of its target proteins in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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